molecular formula C9H7ClN2O3 B13559358 Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13559358
M. Wt: 226.61 g/mol
InChI Key: KWMRLVOAXWGJCX-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that contains both an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the reaction of a suitable pyridine derivative with an oxazole precursor. One common method involves the chloromethylation of the oxazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or an aldehyde .

Scientific Research Applications

Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific signaling cascades .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O3/c1-14-9(13)5-2-6-8(11-4-5)12-7(3-10)15-6/h2,4H,3H2,1H3

InChI Key

KWMRLVOAXWGJCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=C(O2)CCl

Origin of Product

United States

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